N-(2,1-Benzisothiazol-3-yl)butanamide
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)butanamide is a chemical compound that belongs to the class of benzisothiazoles. Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1-Benzisothiazol-3-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with butanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction is usually carried out in an organic solvent such as dioxane, and a base such as sodium hydroxide is used to promote the cyclization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,1-Benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors or proteins, modulating their function and affecting various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2,1-Benzisothiazol-3-yl)butanamide can be compared with other similar compounds, such as:
Benzothiazole: A simpler structure with a benzene ring fused to a thiazole ring, known for its antimicrobial and anti-cancer properties.
Benzisothiazolinone: A related compound with a similar core structure, used as a preservative and antimicrobial agent.
Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring, known for its anti-inflammatory and anti-cancer activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
67019-21-0 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H12N2OS/c1-2-5-10(14)12-11-8-6-3-4-7-9(8)13-15-11/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
InChI Key |
JSGJKPXQZWWURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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